molecular formula C18H15N5 B2794411 13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 683795-74-6

13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2794411
CAS No.: 683795-74-6
M. Wt: 301.353
InChI Key: OCDMGUHTSHEJDJ-UHFFFAOYSA-N
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Description

13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex heterocyclic compound that features an imidazole ring fused with a pyrido[1,2-a]benzimidazole core

Preparation Methods

Chemical Reactions Analysis

13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

The compound 13-(1H-imidazol-1-yl)-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

This compound features a unique tricyclic structure with multiple nitrogen atoms in its framework, which is characteristic of many biologically active compounds. The imidazole group is known for its role in biological systems, often participating in enzyme catalysis and receptor binding.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds containing imidazole and diazatricycle structures. The biological activity is often assessed through in vitro assays against various cancer cell lines.

Case Study: In Vitro Anticancer Activity
A recent study evaluated the compound's cytotoxic effects on human ovarian carcinoma cells (A2780) and other cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like cisplatin.

Cell LineIC50 (µM) - CompoundIC50 (µM) - Cisplatin
A278022.8 ± 0.62.79 ± 0.01
A549125 ± 106.3 ± 0.7
HCT11672.9 ± 0.78.8 ± 0.3
MCF778 ± 416 ± 2

These findings suggest that while the compound shows promising activity against certain cancer types, it may require further optimization to enhance its efficacy and reduce toxicity.

The proposed mechanism of action for this class of compounds often involves interference with cellular signaling pathways critical for cancer cell proliferation and survival. Specifically, compounds containing imidazole rings have been shown to inhibit key enzymes involved in tumor growth.

Additional Biological Activities

Beyond anticancer properties, imidazole derivatives have been explored for their antimicrobial and antifungal activities. Preliminary studies indicate that similar compounds can inhibit the growth of various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.

Properties

IUPAC Name

1-imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-2-5-13-10-17(22-9-8-20-12-22)23-16-7-4-3-6-15(16)21-18(23)14(13)11-19/h3-4,6-10,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDMGUHTSHEJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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